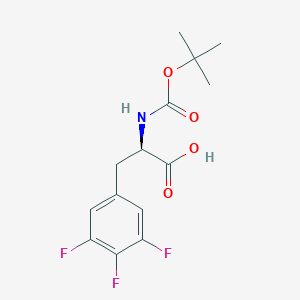

Boc-D-3,4,5-trifluorophenylalanine

Description

Significance of Fluorinated Amino Acid Derivatives in Advancing Chemical Biology and Medicinal Chemistry

The introduction of fluorine into amino acids has become a powerful strategy in drug discovery and chemical biology. nih.gov Fluorinated amino acid derivatives offer a range of benefits that can enhance the properties of peptides and other biomolecules. nih.govmdpi.com The presence of fluorine can lead to improved metabolic stability, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic degradation. tandfonline.com This enhanced stability is a crucial attribute for developing more effective therapeutic agents. nih.govnumberanalytics.com

Furthermore, fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. tandfonline.com The substitution of hydrogen with fluorine can also influence the binding affinity of a ligand to its target protein. tandfonline.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, while its high electronegativity can lead to favorable electrostatic interactions. tandfonline.com

Fluorinated amino acids are also valuable tools for studying protein structure and function. The incorporation of ¹⁹F-containing amino acids allows for the use of ¹⁹F NMR spectroscopy to probe the local environment and conformational changes within a protein. nih.gov Additionally, the use of the radioactive isotope ¹⁸F enables Positron Emission Tomography (PET) imaging, a sensitive technique for visualizing biological processes in vivo. nih.govtandfonline.com

Strategic Importance of Stereochemistry in Trifluorophenylalanine Analogues

The stereochemistry of amino acids plays a critical role in their biological activity. In the context of trifluorophenylalanine analogues, the specific arrangement of atoms at the chiral center (the α-carbon) determines how the molecule interacts with other chiral molecules, such as enzymes and receptors. The use of either the D- or L-enantiomer can lead to profoundly different biological outcomes.

For instance, the antidiabetic drug Sitagliptin contains the (R)-enantiomer of 2,4,5-trifluorophenylalanine, highlighting the pharmaceutical importance of a specific stereoisomer. nih.gov The synthesis of enantiomerically pure fluorinated phenylalanines is a key focus in medicinal chemistry to ensure the desired therapeutic effect and avoid potential off-target effects that could arise from the other enantiomer. nih.govbeilstein-journals.org The stereoselective synthesis of these compounds is often achieved through methods like asymmetric hydrogenation or the use of chiral auxiliaries. beilstein-journals.org The choice between the D- and L-form can influence the conformational properties of peptides, affecting their secondary structure and ultimately their biological function. nih.gov

Research Rationale and Foundational Studies Pertaining to N-Boc-D-3,4,5-trifluorophenylalanine

The research interest in N-Boc-D-3,4,5-trifluorophenylalanine stems from the combined advantages of its fluorinated structure and its specific D-amino acid configuration. The Boc protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), a common method for building custom peptides. nih.gov This makes it a valuable building block for creating peptides with enhanced properties.

N-Boc-D-3,4,5-trifluorophenylalanine is utilized in the development of novel pharmaceuticals, particularly in the areas of oncology and neurology. chemimpex.com The incorporation of this trifluorinated amino acid can improve the pharmacokinetic profile of peptide-based drug candidates. chemimpex.com The rationale for using the D-enantiomer specifically can be to increase resistance to proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This can lead to a longer in vivo half-life for the resulting peptide therapeutic.

Foundational research in the synthesis of fluorinated phenylalanines has paved the way for the availability of compounds like N-Boc-D-3,4,5-trifluorophenylalanine. nih.govbeilstein-journals.org Studies have focused on developing efficient methods for introducing fluorine atoms into the phenyl ring and for controlling the stereochemistry at the α-carbon, leading to the production of enantiomerically pure building blocks for drug discovery and chemical biology research. nih.gov

Chemical and Physical Properties of N-Boc-D-3,4,5-trifluorophenylalanine

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxy)carbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid |

| Molecular Formula | C₁₄H₁₆F₃NO₄ |

| Molecular Weight | 319.28 g/mol |

| Appearance | Off-white powder |

| Purity | ≥ 98% (HPLC) |

| Melting Point | 94 - 100 °C |

| Optical Rotation | [a]D25 = +28.0 ± 2º (c=1 in DMF) (for L-enantiomer: -28.0 ± 2º) |

Note: Data for the D-enantiomer is inferred from available data for the L- and DL-forms. The optical rotation is the opposite of the L-enantiomer. chemimpex.comsmolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPLICWOIFEQMR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371199 | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-55-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiomerically Pure Trifluorophenylalanine Derivatives

Chemo-Enzymatic Synthesis Pathways for D-Trifluorophenylalanine Analogues

Chemo-enzymatic methods have emerged as powerful tools for the synthesis of chiral compounds, combining the selectivity of biocatalysts with the efficiency of chemical reactions. These approaches offer significant advantages, including milder reaction conditions and high enantioselectivity, for the production of D-trifluorophenylalanine analogues.

Reductive Amination and Transamination Techniques in Chiral Fluorinated Amino Acid Production

Enzymatic reductive amination and transamination are cornerstone techniques for the asymmetric synthesis of chiral amino acids. These methods typically start from a prochiral keto acid precursor.

Reductive Amination , catalyzed by amino acid dehydrogenases (AADHs), involves the direct conversion of an α-keto acid to the corresponding amino acid. psu.edu Engineered D-amino acid dehydrogenases (DAADHs) are particularly valuable for producing D-enantiomers. psu.edu For instance, the synthesis of D-amino acids can be achieved by the stereoselective amination of keto acids using a DAADH with a cofactor regeneration system, such as glucose dehydrogenase (GDH). nih.gov The diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) has shown utility in producing D-phenylalanine from phenylpyruvic acid. Current time information in Bangalore, IN. Similarly, the alanine (B10760859) dehydrogenase from Vibrio proteolyticus (VpALD) can be used for the synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate. amanote.com

Transamination , facilitated by transaminases (TAs), involves the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net The development of (R)-selective ω-transaminases is crucial for synthesizing D-amino acids. nih.govrug.nl Protein engineering has been instrumental in creating transaminases with altered substrate specificity and improved stability. For example, a D-amino acid aminotransferase (DAAT) from Bacillus sp. YM-1 was engineered (T242G variant) to be active towards various D-phenylalanine derivatives, enabling their synthesis with high enantiomeric excess. nih.gov This engineered enzyme was a key component in a chemo-enzymatic pathway to produce D-(2,4,5-trifluoro-phenyl)alanine, the precursor to the antidiabetic drug sitagliptin. nih.gov

| Enzyme Type | Precursor | Product | Key Enzyme(s) | Result |

| Reductive Amination | Phenylpyruvic acid | D-Phenylalanine | StDAPDH, FDH | Quantitative yield, >99% ee Current time information in Bangalore, IN. |

| Reductive Amination | 3-Fluoropyruvate | (R)-3-Fluoroalanine | VpALD | - |

| Transamination | Diphenylpyruvate | L-Diphenylalanine | Engineered AroATEs (Y66L) | 23% conversion rsc.org |

| Transamination | Trifluoro-keto acid | D-(2,4,5-Trifluoro-phenyl)alanine | Engineered DAAT (T242G variant) | High ee nih.gov |

Deracemization and Stereoinversion Strategies for D-Enantiomer Enrichment

Deracemization and stereoinversion provide efficient routes to enantiomerically pure D-amino acids from readily available racemic or L-forms. These processes can theoretically achieve a 100% yield, a significant advantage over classical resolution methods which have a maximum yield of 50%.

Deracemization involves the conversion of a racemate into a single enantiomer. A common chemo-enzymatic strategy employs an enantioselective oxidase that acts on only one enantiomer (e.g., the L-form), converting it to an achiral imine or keto acid intermediate. This intermediate is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent like an ammonia-borane complex. Over time, the entire racemic mixture is converted to the D-enantiomer, which is not processed by the L-selective enzyme. L-amino acid oxidases (LAAOs) or L-amino acid deaminases (LAADs) are often used for the oxidation step. psu.edu Recently, an ancestral L-amino acid oxidase (AncLAAO) was developed and successfully used for the deracemization of several phenylalanine derivatives, including the quantitative conversion of 3,4,5-trifluoro-phenylalanine to its D-enantiomer (>99% ee). nih.gov

Stereoinversion directly converts one enantiomer into the other. This is often achieved through a two-step enzymatic cascade. First, an L-selective oxidase or deaminase converts the L-amino acid into the corresponding α-keto acid. Current time information in Bangalore, IN. In the second step, a D-selective enzyme, such as a D-amino acid dehydrogenase or a D-transaminase, converts the intermediate into the final D-amino acid product. Current time information in Bangalore, IN.researchgate.net This approach has been successfully applied to a variety of aromatic and aliphatic L-amino acids to produce their D-counterparts with high selectivity. Current time information in Bangalore, IN.

| Strategy | Starting Material | Key Enzymes/Reagents | Product | Result |

| Deracemization | Racemic 3,4,5-trifluoro-phenylalanine | AncLAAO-N1, NH₃:BH₃ | D-3,4,5-Trifluorophenylalanine | >99% ee, quantitative yield nih.gov |

| Deracemization | Racemic p-nitrophenylalanine | LAAD, Borane-ammonia | D-p-Nitrophenylalanine | Complete deracemization |

| Stereoinversion | L-Phenylalanine | PmLAAD, StDAPDH, FDH | D-Phenylalanine | >99% ee, quantitative yield Current time information in Bangalore, IN. |

| Stereoinversion | L-Phenylalanine derivatives | L-amino acid deaminase, D-selective transaminase | D-Phenylalanine derivatives | 90 to >99% ee researchgate.netnih.gov |

Biocatalytic Hydroamination and Alkene Reduction Approaches in Phenylalanine Synthesis

Biocatalytic hydroamination and alkene reduction represent atom-economical routes to fluorinated phenylalanines, often starting from cinnamic acid derivatives.

Biocatalytic Hydroamination involves the stereoselective addition of ammonia (B1221849) across the double bond of an α,β-unsaturated carboxylic acid. Phenylalanine ammonia lyases (PALs) are key enzymes in this process. beilstein-journals.org While their natural function is the elimination of ammonia from L-phenylalanine, they can catalyze the reverse reaction under high concentrations of ammonia. For example, the PAL from Anabaena variabilis has been used in cascades to produce D-phenylalanine derivatives from the corresponding cinnamic acids. A chemo-enzymatic route to D-(2,4,5-trifluorophenyl)alanine starts with the chemical synthesis of 2,4,5-trifluorocinnamic acid, which is then converted to the L-amino acid by a PAL. nih.gov The L-amino acid is subsequently converted to the D-enantiomer via stereoinversion. nih.gov

Alkene Reduction using ene-reductases is another valuable biocatalytic method. These enzymes catalyze the asymmetric reduction of activated C=C double bonds, such as those in α,β-unsaturated carbonyl compounds and their derivatives. This approach can be integrated into synthetic pathways to produce saturated chiral building blocks.

Development of Whole-Cell Biocatalytic Cascades for Preparative Scale Production

For industrial applications, multi-enzyme reactions are often performed using whole-cell biocatalysts. This approach avoids the need for costly enzyme purification and can facilitate the regeneration of essential cofactors by harnessing the host cell's metabolism. Assembling multiple enzymes of a synthetic pathway into a single microbial host, like E. coli, simplifies the process and overcomes mass transfer limitations between different catalytic steps.

Several whole-cell cascade systems have been developed for the production of D-phenylalanine derivatives. One such system couples a Proteus mirabilis L-amino acid deaminase (PmLAAD) with an engineered D-amino acid aminotransferase to perform stereoinversion, producing various D-phenylalanine derivatives with high enantiomeric excess (90 to >99% ee). nih.gov Another example is a one-pot system for producing D-phenylalanine derivatives from cinnamic acids, which combines a phenylalanine ammonia lyase (PAL) with a chemo-enzymatic deracemization setup (LAAD and a chemical reductant). These whole-cell systems have proven effective for preparative-scale synthesis. nih.gov For instance, a process for D-(2,4,5-trifluorophenyl)alanine synthesis was developed using whole-cell biocatalysts in a sequential one-pot process, achieving a 62% isolated yield.

Chemical Synthesis Strategies for Stereoselective Access to Trifluorophenylalanine Compounds

While biocatalytic methods are powerful, chemical synthesis remains a cornerstone for accessing a wide range of amino acid analogues. Asymmetric synthesis, in particular, provides routes to enantiomerically pure compounds like Boc-D-3,4,5-trifluorophenylalanine.

Asymmetric Hydrogenation Protocols for Fluorinated Phenylalanine Precursors

Asymmetric hydrogenation is one of the most effective methods for preparing chiral amines and their derivatives. This technique typically involves the reduction of a prochiral olefin, such as an enamide or an α,β-unsaturated acid, using hydrogen gas and a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.

The synthesis of fluorinated phenylalanine derivatives often employs the asymmetric hydrogenation of precursors like (Z)-α-acetamido-cinnamic acids. For example, the hydrogenation of (Z)-2-acetamido-3-(fluorophenyl)acrylic acid derivatives using chiral rhodium complexes can produce the desired N-acetyl-fluorophenylalanines with high enantioselectivity. beilstein-journals.org Similarly, the asymmetric hydrogenation of fluorinated enamides, catalyzed by ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., JosiPhos), has been successfully applied on a multi-kilogram scale to produce fluorinated amino-piperidines, demonstrating the industrial viability of this approach.

| Precursor Type | Catalyst System | Product | Result |

| α-Amidocinnamic acid | Rhodium/Me-BoPhoz | N-acetyl-L-3-bromo-4-fluorophenylalanine | 94% ee beilstein-journals.org |

| Enamine | Rhodium catalyst | N-Boc-(R)-2,5-difluorophenylalanine ester | >99% ee beilstein-journals.org |

| Tetrasubstituted β-fluoroenamide | Ruthenium/JosiPhos | Enantiopure fluoropiperidine | 98% ee |

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Fluorinated Aromatic Amino Acids

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, proving particularly effective in the synthesis of complex aromatic compounds like fluorinated phenylalanine derivatives. nih.govlibretexts.org These reactions offer a versatile and efficient means to introduce the fluorinated aryl moiety onto an amino acid scaffold.

One prominent strategy involves the coupling of an appropriate aryl halide with an organometallic reagent. For instance, the Suzuki-Miyaura coupling utilizes an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org In the context of synthesizing fluorinated phenylalanines, this could involve coupling a trifluorophenylboronic acid with a suitably protected and functionalized alanine derivative.

Another powerful method is the Stille coupling, which employs organotin reagents. nih.gov For example, a protected D-N-Boc-2-bromophenylalanine derivative can undergo a Stille coupling reaction to introduce a vinyl group, which can then be further functionalized. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. The development of specialized phosphine ligands has significantly broadened the scope and reliability of these transformations. nih.gov

Recent advancements have focused on developing catalyst systems that are effective for a wide range of substrates, including electron-rich and electron-poor (hetero)arenes, and that operate under mild conditions with short reaction times. acs.org For example, the use of commercially available precatalysts like tBuBrettPhos Pd G3 has shown high efficacy in the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Amino Acid Synthesis

| Coupling Reaction | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Haloarenes | Phenylboronic acid | Palladium catalyst | Biaryl compounds | libretexts.org |

| Stille Coupling | Protected D,L-N-Boc-2-bromophenylalanine | Organotin reagent | Palladium catalyst | o-vinyl derivative | nih.govbeilstein-journals.org |

| C-O Cross-Coupling | (Hetero)aryl bromides | Fluorinated alcohols | tBuBrettPhos Pd G3 | Fluorinated alkyl aryl ethers | acs.org |

| C-N Cross-Coupling | Aryl bromides and chlorides | Fluoroalkylamines | [Pd(allyl)Cl]2 / AdBippyPhos | Fluorinated anilines | nih.gov |

Chiral Auxiliary-Mediated Approaches to Enantiomerically Enriched Phenylalanine Derivatives

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in the asymmetric synthesis of amino acids to produce enantiomerically pure products. wikipedia.orgnih.gov

A common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where the chiral auxiliary directs the approach of the electrophile (in this case, a trifluorobenzyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid.

Several types of chiral auxiliaries have been successfully used, including oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.orgharvard.edu For instance, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted to the corresponding amino acids. harvard.edu Another example is the use of a chiral auxiliary that, after alkylation, can be cleaved under mild acidic conditions to afford the desired product with high enantiomeric excess. A synthesis of 3,4,5-trifluoro-Phe hydrochloride using this method resulted in an 86% yield and 95% enantiomeric excess (ee). nih.govbeilstein-journals.org

The choice of auxiliary is critical and depends on factors such as the desired stereochemical outcome, the reaction conditions, and the ease of removal. wikipedia.org The development of new and more efficient chiral auxiliaries remains an active area of research.

Optimized N-tert-Butoxycarbonylation Procedures for Amino Acid Protection

The protection of the amino group is a fundamental step in peptide synthesis and the synthesis of amino acid derivatives. orgsyn.org The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. orgsyn.orgnih.gov

The standard procedure for introducing the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov However, various optimized procedures have been developed to improve efficiency and accommodate a wider range of substrates.

One environmentally friendly approach involves carrying out the N-tert-butoxycarbonylation in water, which eliminates the need for organic solvents and can often be performed at room temperature without the addition of an acid or base catalyst. nih.gov Another method utilizes a yttria-zirconia-based Lewis acid catalyst in acetonitrile, which has been shown to be effective for a wide range of structurally varied amines, including aliphatic, cyclic, aromatic, and heteroaromatic amines, as well as amino acids. semanticscholar.org

Table 2: Comparison of N-tert-Butoxycarbonylation Procedures

| Method | Solvent | Catalyst/Base | Key Advantages | Reference |

| Standard Method | Organic Solvent (e.g., Dioxane, THF) | Inorganic Base (e.g., NaOH, NaHCO₃) | Widely applicable, well-established | nih.gov |

| Water-Mediated | Water/Acetone | None (Catalyst-free) | Environmentally friendly, mild conditions | nih.gov |

| Lewis Acid Catalyzed | Acetonitrile | Yttria-Zirconia based catalyst | High efficiency for diverse amines | semanticscholar.org |

Methodological Advancements in Achieving High Enantiomeric Excess and Chiral Resolution for Trifluorophenylalanine Synthesis

Achieving high enantiomeric excess (ee) is paramount in the synthesis of chiral compounds for pharmaceutical applications. researchgate.net Several advanced methodologies have been developed to produce trifluorophenylalanine derivatives with high optical purity.

Asymmetric hydrogenation of prochiral precursors is a powerful technique. For example, the asymmetric hydrogenation of an enamine derived from a trifluorophenylpyruvic acid ester can yield the corresponding N-Boc-protected trifluorophenylalanine ester with excellent enantioselectivity (>99% ee). nih.govbeilstein-journals.org Transition-metal catalysts bearing chiral ligands are typically employed in these reactions.

Enzymatic methods offer another highly selective route to enantiomerically pure amino acids. biorxiv.orgbiorxiv.org For instance, alanine dehydrogenases and diaminopimelate dehydrogenases have been used for the in vitro production of (R)- and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate with high enantiomeric excess. biorxiv.orgbiorxiv.org Biocatalytic N-H bond insertion reactions, catalyzed by engineered enzymes like cytochrome c552, have been developed for the synthesis of enantioenriched α-trifluoromethyl amines. nih.gov

Chiral resolution of racemic mixtures is another important strategy. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating enantiomers. nih.gov For instance, N-tert-butoxycarbonyl (N-t-Boc) protected racemic amino acids have been successfully separated using a hydroxypropyl derivatized β-cyclodextrin bonded phase column. researchgate.net Capillary electrophoresis (CE) with a chiral selector, such as teicoplanin, also provides an effective means for enantioseparation. nih.gov Furthermore, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral amines and amino acid esters. nih.gov

Table 3: Methods for Achieving High Enantiomeric Excess

| Method | Principle | Example Application | Achieved Enantiomeric Excess | Reference |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral substrate using a chiral catalyst. | Hydrogenation of an enamine to give N-Boc-(R)-2,5-difluorophenylalanine ester. | >99% ee | nih.govbeilstein-journals.org |

| Enzymatic Synthesis | Use of stereoselective enzymes to catalyze a reaction. | Production of (R)-3-fluoroalanine using alanine dehydrogenase. | High ee | biorxiv.orgbiorxiv.org |

| Chiral HPLC Resolution | Separation of enantiomers on a chiral stationary phase. | Separation of N-t-Boc-amino acid enantiomers. | Baseline separation | researchgate.net |

| Biocatalytic N-H Insertion | Enzyme-catalyzed insertion of a carbene into an N-H bond. | Synthesis of chiral α-trifluoromethyl amino esters using engineered cytochrome c552. | Up to 95:5 er | nih.gov |

Investigative Applications of N Boc D 3,4,5 Trifluorophenylalanine in Modern Scientific Disciplines

Strategic Utility in Peptide Synthesis and Protein Engineering

The incorporation of non-natural amino acids into peptides and proteins has opened new avenues for creating molecules with enhanced properties. Boc-D-3,4,5-trifluorophenylalanine serves as a key building block in this endeavor, offering unique advantages due to its trifluorinated phenyl ring.

Incorporation as a Non-Canonical Amino Acid Building Block in Complex Peptide Synthesis

This compound is a derivative of the amino acid phenylalanine, where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms. The "Boc" group (tert-butyloxycarbonyl) is a protecting group on the amine, which allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis (SPPS). nih.govguidechem.com The use of such non-canonical amino acids, which are not one of the 20 common proteinogenic amino acids, expands the chemical diversity of peptides. nih.govnih.gov This allows for the creation of peptides with novel structures and functions that are not accessible with the standard set of amino acids. The synthesis of peptides containing these modified residues can be achieved through established methods like SPPS, where the protected amino acid is coupled to a growing peptide chain on a solid support. nih.gov

The incorporation of fluorinated amino acids like 3,4,5-trifluorophenylalanine can significantly influence the properties of peptides and proteins. nih.govresearchgate.net These modifications can affect protein folding, stability, and interactions with other molecules. nih.gov For instance, the introduction of fluorine can alter the electronic properties of the aromatic ring, which can in turn modulate interactions such as π-π stacking. nih.gov

Modulation of Peptide Conformation, Bioactivity, and Metabolic Stability through Fluorine Incorporation

The introduction of fluorine atoms into the side chain of phenylalanine profoundly impacts the resulting peptide's characteristics.

Conformation: Fluorine is highly electronegative and its presence can alter the electronic distribution within the aromatic ring, influencing intramolecular and intermolecular interactions that dictate the peptide's three-dimensional shape. nih.gov This can lead to more stable or defined conformations, which can be crucial for biological activity. nih.gov

Bioactivity: The altered conformation and electronic properties can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The trifluoromethyl group, in particular, can improve interactions with biological targets through enhanced hydrophobic and electrostatic interactions. mdpi.com For example, studies on somatostatin (B550006) analogs have shown that replacing phenylalanine with a difluorinated version can modulate receptor binding affinity and selectivity. nih.gov

Metabolic Stability: Peptides often suffer from rapid degradation by proteases in the body, limiting their therapeutic potential. nih.gov The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to the carbon-hydrogen bond. mdpi.com This increased resistance to metabolic degradation can prolong the half-life of the peptide, leading to improved bioavailability and therapeutic efficacy. nih.govmdpi.comnih.gov Research has demonstrated that fluorinated analogs of peptides like GLP-1 exhibit higher proteolytic stability while retaining their biological activity. nih.gov

Design Principles for Peptide-Based Therapeutic Modalities Utilizing Trifluorophenylalanine Residues

The unique properties conferred by trifluorophenylalanine residues are strategically harnessed in the design of peptide-based therapeutics. The goal is to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Key design principles include:

Targeted Substitution: Replacing specific canonical amino acids with trifluorophenylalanine at positions critical for receptor interaction or susceptible to enzymatic degradation. This can enhance binding to the target receptor while simultaneously protecting the peptide from breakdown. nih.govacs.org

Conformational Control: Utilizing the conformational constraints imposed by the fluorinated residue to lock the peptide into a bioactive conformation, thereby increasing its potency. nih.gov

Improving Drug-like Properties: Leveraging the increased lipophilicity and metabolic stability to enhance the peptide's ability to cross cell membranes and remain active in the body for longer periods. nih.govmdpi.com

An example of this is the development of macrocyclic peptides, where fluorinated non-canonical amino acids are incorporated to enhance pharmacological properties, including metabolic stability and cell permeability. researchgate.net

Contribution to Rational Drug Design and Discovery

The application of this compound extends beyond peptide science into the broader field of rational drug design, where it is used to create small molecule drugs with improved therapeutic profiles.

Strategic Use in the Development of Enzyme Inhibitors and Receptor Modulators

The unique electronic and steric properties of the trifluorophenyl group make it a valuable component in the design of molecules that can effectively interact with and modulate the activity of enzymes and receptors.

Enzyme Inhibitors: The strong electron-withdrawing nature of the trifluoromethyl group can enhance binding interactions with the active site of an enzyme, leading to potent inhibition. mdpi.com For example, fluorinated phenylalanines have been incorporated into inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment. nih.gov The introduction of a pentafluorophenylalanine at a specific position in a proteasome inhibitor was shown to dramatically increase its selectivity for a particular subunit of the proteasome. nih.gov

Receptor Modulators: The trifluorophenyl moiety can be used to fine-tune the binding affinity and selectivity of ligands for their receptors. nih.gov This is critical for developing drugs that target specific receptor subtypes, thereby minimizing off-target effects. For instance, fluorinated analogs have been explored in the development of modulators for receptors like the formyl peptide receptor like-1 (FPRL-1), which is involved in inflammation. nih.gov

Rational Design for Pharmacokinetic Enhancement through Fluorine Substitution

A major challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, which include its absorption, distribution, metabolism, and excretion (ADME). Fluorine substitution is a well-established strategy to improve these properties. nih.govmdpi.com

Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes and improve its absorption and distribution. mdpi.com

Blocking Metabolic Hotspots: Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's metabolic stability and prolonging its duration of action. mdpi.com

Enhanced Bioavailability: The combination of increased lipophilicity and metabolic stability often leads to improved oral bioavailability, allowing for more convenient administration of the drug. mdpi.com

The strategic incorporation of fluorine, as seen in the case of this compound, has been instrumental in the development of numerous successful drugs with improved pharmacokinetic profiles. mdpi.com

Role as a Precursor in the Synthesis of Therapeutically Significant Molecules, exemplified by Sitagliptin Analogues

N-Boc-D-3,4,5-trifluorophenylalanine is a pivotal building block in medicinal chemistry, particularly for the synthesis of therapeutically important molecules. Its structure is integral to the creation of various drug candidates, most notably analogues of Sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used in the management of type 2 diabetes. nih.govresearchgate.net The trifluorinated phenyl ring of the amino acid is a key pharmacophore that contributes significantly to the efficacy of these inhibitors.

The synthesis of Sitagliptin and its analogues often involves the incorporation of a chiral β-amino acid moiety derived from a protected phenylalanine derivative. researchgate.netgoogle.com (R)-2,4,5-Trifluorophenylalanine is a constituent of Sitagliptin (Januvia), where it plays a crucial role in binding to the DPP-4 enzyme. nih.gov This enzyme is responsible for the breakdown of incretin (B1656795) hormones like GLP-1 and GIP, which are released after a meal and stimulate insulin (B600854) secretion. nih.gov By inhibiting DPP-4, Sitagliptin increases the levels of these hormones, leading to improved glycemic control. nih.gov

The success of Sitagliptin has spurred the development of other DPP-4 inhibitors that also utilize fluorinated phenylalanine structures. For instance, (R)-2,4,5-Trifluorophenylalanine is also a key building block for Retagliptin and Evogliptin, other drugs in the "gliptin" class. nih.gov The introduction of fluorine atoms into the phenylalanine side chain can enhance the metabolic stability and binding affinity of the drug molecule to its target enzyme. chemimpex.comchemimpex.com Various synthetic strategies have been developed to produce these chiral fluorinated amino acids efficiently, including biocatalytic retrosynthesis approaches and methods involving asymmetric hydrogenation, highlighting the industrial and pharmaceutical significance of these precursors. researchgate.netresearchgate.netnih.gov

Table 1: Examples of DPP-4 Inhibitors Synthesized from Trifluorophenylalanine Precursors

| Drug Name | Precursor Component | Therapeutic Use | FDA Approval (Sitagliptin) |

|---|---|---|---|

| Sitagliptin | (R)-2,4,5-Trifluorophenylalanine | Type 2 Diabetes | October 2006 |

| Retagliptin | (R)-2,4,5-Trifluorophenylalanine | Type 2 Diabetes | Under Investigation |

| Evogliptin | (R)-2,4,5-Trifluorophenylalanine | Type 2 Diabetes | Approved in South Korea |

Data sourced from nih.gov.

Advanced Applications in Biochemical Research and Chemical Biology

The unique physicochemical properties of this compound, conferred by the strategic placement of fluorine atoms, make it an invaluable tool in advanced biochemical and chemical biology research.

Probing Protein-Ligand and Enzyme-Substrate Interactions

The incorporation of fluorinated amino acids like trifluorophenylalanine into peptides and proteins is a powerful strategy for studying molecular interactions. chemimpex.comrsc.org The fluorine atom serves as a sensitive reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing a clear window into the local environment of the amino acid without the background noise typical of ¹H NMR in complex biological systems. researchgate.net

Researchers utilize these fluorinated analogues to probe the changes in protein dynamics and conformation that occur upon ligand binding. nih.gov The high electronegativity and small size of fluorine mean it can modulate electronic properties and intermolecular forces, such as hydrophobic interactions, which can enhance binding affinity to a biological target. nih.govnih.gov Computational studies, including molecular docking, can further elucidate these enzyme-substrate interactions, predicting how the fluorinated compound fits into the active site. nih.gov For example, automated hydrogen/deuterium (B1214612) exchange mass spectrometry is another biophysical technique used to probe changes in protein dynamics induced by ligand interaction, complementing data from fluorine-based studies. nih.gov

Table 2: Techniques for Studying Molecular Interactions Using Fluorinated Probes

| Technique | Principle | Application |

|---|---|---|

| ¹⁹F NMR Spectroscopy | The ¹⁹F nucleus is a sensitive, background-free probe of the local chemical environment. | Detecting conformational changes, mapping binding sites, and measuring binding affinities. researchgate.net |

| X-ray Crystallography | Incorporation of fluorinated amino acids can help in solving protein structures. | Determining the precise 3D structure of protein-ligand complexes. nih.gov |

| Molecular Docking | Computational simulation of a ligand binding to a receptor. | Predicting binding modes and affinities of fluorinated molecules with their protein targets. nih.gov |

| H/D Exchange Mass Spectrometry | Measures the rate of exchange of amide protons with deuterium from the solvent to probe protein dynamics. | Identifying regions of a protein that are stabilized or destabilized upon ligand binding. nih.gov |

Utilization as a Molecular Probe for Elucidating Biological Metabolic Pathways

Fluorinated amino acids, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are instrumental as molecular probes for elucidating metabolic pathways in vivo using Positron Emission Tomography (PET). nih.govmdpi.com PET imaging with ¹⁸F-labeled amino acids allows for the non-invasive visualization and quantification of amino acid transport and metabolism in living organisms. mdpi.com This is especially valuable in oncology, where the increased amino acid metabolism in tumor cells can be exploited for diagnostic imaging. mdpi.com

The incorporation of this compound or its derivatives into biological systems allows researchers to trace the uptake and fate of the amino acid. chemimpex.com The stability of the carbon-fluorine bond ensures that the fluorine atom remains attached to the molecule as it moves through metabolic processes, providing a reliable signal for tracking. nih.gov These probes can help to understand the substrate specificity of amino acid transporters and enzymes involved in various metabolic diseases. chemimpex.comnih.gov

Studies on Protein Structure-Function Relationships and Conformational Dynamics

¹⁹F NMR spectroscopy is a key technique in this area, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing detailed information about protein conformational changes. researchgate.netnih.gov Researchers can introduce fluorinated amino acids at specific sites to monitor structural transitions in response to various stimuli, such as ligand binding or changes in temperature. nih.govnih.gov This approach allows for the study of dynamic regions of proteins, like loops involved in catalysis, providing insights that are often difficult to obtain with other structural biology methods. nih.govnih.gov These studies have demonstrated that fluorinated amino acids can often be incorporated with minimal perturbation to the native protein structure, making them excellent probes for functional analysis. nih.govnih.gov

Investigations into Bioconjugation Methodologies for Targeted Molecular Delivery

Bioconjugation is a chemical strategy used to link molecules, such as therapeutic agents or imaging probes, to biomolecules like antibodies or peptides that can target specific cells or tissues. susupport.comlibretexts.org this compound, as a modified amino acid, is a candidate for inclusion in such bioconjugates. chemimpex.comnih.gov The Boc-protecting group on the amine allows for controlled, stepwise synthesis, while the carboxylic acid group and the trifluorophenyl ring offer potential sites for conjugation to a carrier molecule. chemimpex.comlibretexts.org

The goal of these methodologies is to create targeted drug delivery systems that can ferry a potent payload directly to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov For example, a peptide containing trifluorophenylalanine could be conjugated to a monoclonal antibody that recognizes a tumor-specific antigen. nih.gov The unique properties of the fluorinated amino acid might also contribute to the stability or cell-penetrating ability of the resulting bioconjugate. nih.govmdpi.com The development of novel bioconjugation techniques, including click chemistry and site-specific modifications, continues to expand the possibilities for using custom amino acids like this compound in the creation of advanced, targeted therapeutics and diagnostics. susupport.com

Sophisticated Structural and Mechanistic Investigations of Trifluorophenylalanine Analogues

Conformational Analysis and Stereochemical Influence of Fluorine Substitution

The introduction of multiple fluorine atoms onto the phenyl ring of phenylalanine has a distinct impact on its conformational preferences and stereochemistry. Fluorine is sterically similar to hydrogen but possesses significantly higher electronegativity, which can lead to substantial changes in molecular geometry and stability. nih.govresearchgate.net

The substitution of hydrogen with fluorine can modulate the geometry and conformational preferences of the amino acid. nih.gov In the case of 3,4,5-trifluorophenylalanine, the fluorine atoms can influence the rotational barriers of the side chain (chi (χ) angles) and the peptide backbone (phi (φ) and psi (ψ) angles). This is due to a combination of steric and electronic effects. While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the cumulative effect of three fluorine atoms can create steric hindrance that favors certain rotameric states. mdpi.com

Furthermore, electrostatic interactions between the C-F bonds and other parts of the molecule or with the local environment can stabilize specific conformations. Studies on related fluorinated alkanes show that 1,3-difluorination strongly influences alkane chain conformation, an effect that is magnified upon chain extension. soton.ac.uk This suggests that the 3,5-difluoro pattern in Boc-D-3,4,5-trifluorophenylalanine would similarly impose significant conformational constraints. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate the potential energy surface and identify the most stable conformers of such molecules. mdpi.com

The stereochemical configuration, in this case, the D-form, is a critical determinant of how the molecule is presented in a larger peptide or protein structure. The D-configuration, combined with the conformational biases introduced by the trifluorinated ring, can be used to design peptides with specific secondary structures, such as beta-turns or helices. nih.gov

| Atom | van der Waals Radius (Å) | Pauling Electronegativity |

|---|---|---|

| Hydrogen (H) | 1.20 | 2.20 |

| Fluorine (F) | 1.47 | 3.98 |

| Carbon (C) | 1.70 | 2.55 |

Insights into Intermolecular Interactions and Electron Density Modulation by Fluorine Atoms

The three highly electronegative fluorine atoms in this compound dramatically alter the electronic properties of the phenyl ring, which in turn modulates its intermolecular interactions. The strong electron-withdrawing nature of fluorine pulls electron density from the aromatic ring. mdpi.comnih.gov This effect is twofold: it involves a strong negative inductive effect (-I) and a weaker positive mesomeric effect (+M). nih.govwikipedia.org The net result is a significant redistribution of the electron density of the π-system.

This electron density modulation has several important consequences for intermolecular interactions:

Cation-π Interactions : The electron-deficient nature of the trifluorinated phenyl ring weakens its ability to engage in cation-π interactions compared to unsubstituted phenylalanine. nih.gov This effect is progressive; for instance, pentafluorophenylalanine is estimated to have only 12-34% of the cation-π binding potential of native phenylalanine. biorxiv.org

π-π Stacking : The altered quadrupole moment of the fluorinated ring can change the geometry and strength of π-π stacking interactions. An electron-poor fluorinated ring may preferentially stack with an electron-rich aromatic ring.

Hydrogen Bonds : While organic fluorine is a weak hydrogen bond acceptor, specific contexts can lead to notable interactions. rsc.org Studies have revealed the possibility of short NH+⋯F hydrogen bonds in fluorinated phenylalanine cations, indicating that fluorine can participate directly in stabilizing intramolecular and intermolecular contacts. rsc.org

Hydrophobicity : Fluorination generally increases the hydrophobicity of the amino acid side chain, which can enhance binding affinity to hydrophobic pockets in proteins and influence protein folding and stability. nih.govresearchgate.net

The collective electron-withdrawing effect of the fluorine atoms inverts the electrostatic potential of the benzene ring from having an electron-rich, π-donor core to an electron-deficient, π-acceptor one. mdpi.com This fundamental change is key to understanding the altered binding modes and biological activities of peptides containing this analogue.

| Aromatic Ring | Relative π-Electron Density | Cation-π Interaction Potential | Dominant Electrostatic Character |

|---|---|---|---|

| Phenylalanine | High | Strong | π-donor |

| Monofluorophenylalanine | Reduced | Moderate | Weakened π-donor |

| Trifluorophenylalanine | Significantly Reduced | Weak | π-acceptor |

| Pentafluorophenylalanine | Very Low | Very Weak | Strong π-acceptor |

Computational Chemistry and Molecular Modeling in Predicting Behavior and Design Parameters

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of fluorinated amino acids and guiding the design of novel peptides and proteins. emerginginvestigators.org These methods allow for the detailed, atom-level investigation of conformational landscapes and intermolecular interactions that are often difficult to characterize experimentally.

Molecular dynamics (MD) simulations are frequently used to explore the conformational dynamics of peptides containing fluorinated residues. nih.govbiorxiv.org To enable accurate simulations, specialized force fields that include parameters for fluorinated amino acids have been developed. For example, parameters for use with the AMBER ff15ipq protein force field have been created for several fluorinated aromatic amino acids. nih.govbiorxiv.org These parameters are derived using quantum mechanical (QM) calculations to ensure they accurately represent the electronic and steric properties of the fluorinated groups. biorxiv.org

Quantum chemistry calculations, such as Density Functional Theory (DFT), are employed to:

Calculate the electrostatic potential maps of fluorinated rings to visualize the effects of electron withdrawal by fluorine. mdpi.com

Determine the energies of different conformers to identify the most stable structures. mdpi.com

Analyze the nature and strength of non-covalent interactions, such as hydrogen bonds and cation-π interactions. rsc.org

Simulate vibrational spectra (e.g., IR) which can then be compared with experimental data from techniques like cryogenic gas-phase infrared spectroscopy to confirm predicted structures. rsc.org

These computational approaches provide a powerful framework for understanding how the specific placement of fluorine atoms, as in 3,4,5-trifluorophenylalanine, influences molecular properties. This predictive power is crucial for the rational design of molecules with desired characteristics, such as enhanced protein stability or specific binding affinities. mdpi.com

Structure-Activity Relationship (SAR) Studies for Fluorinated Phenylalanines

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For fluorinated phenylalanines, SAR studies focus on how the number and position of fluorine atoms on the phenyl ring affect the function of peptides or small molecules that contain them. nih.govmdpi.com

The introduction of fluorine can profoundly impact biological activity through several mechanisms:

Altering Binding Affinity : The modified electronic and hydrophobic properties of the fluorinated ring can enhance or decrease binding to a biological target. For example, studies on halogenated phenylalanine derivatives as inhibitors of the L-type amino acid transporter 1 (LAT1) show that LAT1 affinity is influenced by the size and position of the halogen group. nih.gov

Improving Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450. researchgate.net Incorporating fluorinated phenylalanines can therefore increase the half-life of peptide-based drugs.

Modulating Conformation : As discussed previously, fluorine substitution can enforce specific conformations. This conformational constraint can lock a peptide into its bioactive shape, leading to increased potency and selectivity. nih.gov

For example, (R)-2,4,5-Trifluorophenylalanine is a key component in the antidiabetic drug Sitagliptin, a DPP-4 inhibitor. nih.gov The trifluorinated phenyl moiety plays a crucial role in the drug's binding to the active site of the enzyme. SAR studies on phenylalanine analogs have shown that hydrophobic interactions are often dominant, with dipole-dipole interactions and steric effects also contributing significantly to their activity. nih.gov The strategic placement of fluorine atoms allows for the fine-tuning of these properties to optimize drug efficacy. nih.govresearchgate.net

| Property Modified by Fluorination | Mechanism | Potential Biological Outcome |

|---|---|---|

| Binding Affinity | Altered hydrophobicity, electrostatic interactions (e.g., cation-π), and shape. | Increased or decreased potency of an inhibitor or ligand. nih.gov |

| Metabolic Stability | High strength of the C-F bond resists enzymatic cleavage. | Longer in vivo half-life of a drug. nih.gov |

| Bioavailability | Increased lipophilicity can enhance membrane permeability. | Improved absorption and distribution of a compound. nih.gov |

| Conformation | Steric and electronic effects favor specific rotamers or backbone structures. | Enhanced target selectivity and activity by pre-organizing the molecule in its bioactive conformation. |

Emerging Research Paradigms and Future Perspectives for N Boc D 3,4,5 Trifluorophenylalanine

Integration into Novel Biomaterial and Nanotechnology Platforms

The unique physicochemical properties of N-Boc-D-3,4,5-trifluorophenylalanine make it a promising candidate for the development of novel biomaterials and nanotechnology platforms. The presence of the highly electronegative fluorine atoms can induce significant changes in the conformational preferences and self-assembly behavior of peptides into which it is incorporated. nbinno.comnih.gov This has led to growing interest in its use for creating structured biomaterials such as hydrogels, nanofibers, and nanoparticles for a range of biomedical applications, including drug delivery and tissue engineering. nih.govmdpi.comresearchgate.net

One of the key drivers for the self-assembly of fluorinated peptides is the "fluorous effect," where fluorinated segments of molecules tend to segregate from non-fluorinated environments, promoting organized supramolecular structures. nih.gov By strategically placing N-Boc-D-3,4,5-trifluorophenylalanine within a peptide sequence, researchers can direct the formation of highly ordered nanostructures. These fluorinated microenvironments can enhance the stability of the resulting biomaterials and provide unique functionalities. nih.gov For instance, the increased hydrophobicity imparted by the trifluorophenyl group can influence the encapsulation and release kinetics of hydrophobic drugs from a peptide-based delivery system.

The table below summarizes potential applications of N-Boc-D-3,4,5-trifluorophenylalanine in biomaterials and nanotechnology, based on the known properties of fluorinated peptides.

| Biomaterial/Nanotechnology Platform | Potential Role of N-Boc-D-3,4,5-trifluorophenylalanine | Desired Outcome |

| Self-Assembling Peptide Hydrogels | Induce and control the self-assembly process through fluorous interactions. | Formation of stable, biocompatible hydrogels for 3D cell culture and regenerative medicine. mdpi.comresearchgate.net |

| Drug-Eluting Nanofibers | Enhance the encapsulation of hydrophobic therapeutic agents. | Sustained and controlled release of drugs for localized treatment. |

| Targeted Nanoparticles | Improve the stability and cellular uptake of the nanoparticles. | Efficient delivery of therapeutics or imaging agents to specific cells or tissues. nih.gov |

| Antimicrobial Surfaces | Modify surface properties to prevent bacterial adhesion and biofilm formation. | Development of infection-resistant medical devices and implants. researchgate.net |

Expanding the Therapeutic Landscape: Identification of Emerging Targets and Drug Modalities

The incorporation of N-Boc-D-3,4,5-trifluorophenylalanine into peptide-based therapeutics is a promising strategy to enhance their efficacy, stability, and target specificity. nbinno.comchemimpex.com The trifluorophenyl moiety can significantly increase the metabolic stability of peptides by shielding them from proteolytic degradation. nbinno.com Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the peptide, potentially leading to stronger binding interactions with biological targets. nbinno.com

In the realm of PDCs, a targeting peptide is linked to a cytotoxic drug, enabling the selective delivery of the drug to cancer cells. mdpi.com The unique properties of N-Boc-D-3,4,5-trifluorophenylalanine could be leveraged to improve the pharmacokinetic profile and tumor penetration of these conjugates.

The following table outlines potential applications of N-Boc-D-3,4,5-trifluorophenylalanine in emerging therapeutic modalities.

| Emerging Drug Modality | Potential Role of N-Boc-D-3,4,5-trifluorophenylalanine | Therapeutic Advantage |

| Peptide-Based PROTACs (p-PROTACs) | Enhance cell membrane permeability and metabolic stability of the peptide component. | Improved oral bioavailability and prolonged duration of action. nih.govnih.gov |

| Peptide-Drug Conjugates (PDCs) | Increase the lipophilicity and stability of the conjugate, potentially improving tumor penetration. | More effective and targeted delivery of cytotoxic agents to cancer cells. mdpi.com |

| Enzyme Inhibitors | The trifluorophenyl ring can engage in specific interactions with the active site of an enzyme. | Increased potency and selectivity of the inhibitor. chemimpex.com |

| Peptide-based Vaccines | Enhance the stability of antigenic peptides, leading to a more robust immune response. | Development of more effective vaccines against infectious diseases and cancer. nih.gov |

Development of Advanced Bioprocesses for Sustainable Production of Fluorinated Amino Acids

The broader application of N-Boc-D-3,4,5-trifluorophenylalanine and other fluorinated amino acids in research and development has been historically limited by their challenging and costly chemical synthesis. chemistryviews.org Consequently, there is a significant research effort focused on developing more sustainable and efficient production methods. Advanced bioprocesses, including biocatalysis and metabolic engineering, are at the forefront of this endeavor. nih.govresearchgate.net

Biocatalytic methods employing enzymes such as D-amino acid transaminases and phenylalanine ammonia-lyases are being explored for the asymmetric synthesis of D-phenylalanine derivatives. researchgate.netnih.gov These enzymatic processes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact compared to traditional chemical synthesis. Protein engineering is also being utilized to create bespoke biocatalysts with improved activity and substrate specificity for the production of fluorinated amino acids. nih.gov

Furthermore, the development of continuous flow synthesis processes presents a promising avenue for the large-scale and cost-effective production of fluorinated amino acids. chemistryviews.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity, while minimizing waste. chemistryviews.org

The table below details emerging sustainable production methods for fluorinated amino acids, which could be applied to the synthesis of N-Boc-D-3,4,5-trifluorophenylalanine.

| Production Method | Description | Advantages |

| Biocatalytic Synthesis | Use of purified enzymes or whole-cell biocatalysts to perform specific chemical transformations. researchgate.netnih.gov | High stereoselectivity, mild reaction conditions, reduced waste, and potential for lower production costs. |

| Metabolic Engineering | Modification of the metabolic pathways of microorganisms to produce desired compounds from simple feedstocks. nih.govresearchgate.net | Use of renewable resources, potential for continuous production, and reduced reliance on chemical synthesis. |

| Flow Chemistry | Continuous synthesis in a microreactor system, allowing for precise control over reaction conditions. chemistryviews.org | Improved safety, higher yields, enhanced purity, and amenability to automation and large-scale production. chemistryviews.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-D-3,4,5-trifluorophenylalanine, and how can yield be improved?

- Methodology : Fluorinated aromatic amino acids are typically synthesized via halogen-exchange (Halex) reactions or catalytic carbonylation. For this compound, a multi-step approach is recommended:

Fluorination : Start with a trifluorinated benzaldehyde derivative. Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce fluorine atoms .

Chiral Induction : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to achieve the D-configuration .

Boc Protection : React with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF/DMF under basic conditions (e.g., DMAP) .

- Yield Optimization : Use high-purity reagents, monitor reaction progress via LC-MS, and optimize stoichiometry (e.g., 1.2 equivalents of Boc anhydride).

Q. How can researchers verify the purity and stereochemical integrity of this compound?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (0.1% TFA) gradient (80:20 to 50:50 over 15 min) .

- Chiral Analysis : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98% for D-form) .

- NMR : Compare NMR shifts with reference spectra (e.g., δ -110 to -130 ppm for aromatic fluorines) .

Advanced Research Questions

Q. How does the trifluorinated aromatic ring influence peptide stability and binding in drug discovery applications?

- Mechanistic Insight : The electron-withdrawing fluorine atoms enhance metabolic stability by reducing oxidative degradation. They also alter hydrophobic interactions in protein binding pockets.

- Experimental Design :

- Stability Assay : Incubate fluorinated peptides in human liver microsomes and compare degradation rates to non-fluorinated analogs .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity changes in target receptors (e.g., GPCRs) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Case Study : Discrepancies in NMR signals may arise from rotameric equilibria or solvent effects.

- Methodology :

Variable Temperature NMR : Conduct experiments at 25°C and -40°C to freeze rotamers and simplify splitting patterns .

DFT Calculations : Compare experimental shifts with computational models (e.g., Gaussian09) to validate assignments .

X-ray Crystallography : Resolve ambiguous structures for crystalline derivatives (e.g., methyl esters) .

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Racemization Factors : High temperatures or prolonged coupling times in SPPS can lead to D→L epimerization.

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.